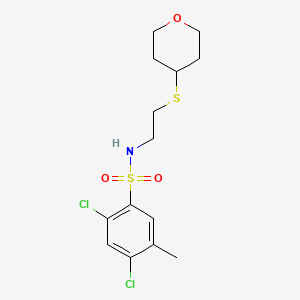

2,4-dichloro-5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO3S2/c1-10-8-14(13(16)9-12(10)15)22(18,19)17-4-7-21-11-2-5-20-6-3-11/h8-9,11,17H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGVYQRPWBKRNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCSC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

The compound 2,4-dichloro-5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide , with the CAS number 1795085-43-6, has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, including antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 384.3 g/mol. The structure features a benzenesulfonamide core with dichloro and methyl substitutions, along with a tetrahydro-2H-pyran moiety linked through a thioether group.

| Property | Value |

|---|---|

| CAS Number | 1795085-43-6 |

| Molecular Formula | |

| Molecular Weight | 384.3 g/mol |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzene Ring : The benzene ring is substituted with chlorine and methyl groups via electrophilic aromatic substitution.

- Introduction of the Sulfonamide Group : This is achieved by sulfonation followed by reaction with an amine.

- Attachment of the Tetrahydro-Pyran Moiety : The tetrahydro-pyran is introduced through nucleophilic substitution reactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been widely studied for their efficacy against various bacterial strains, including those resistant to conventional antibiotics. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties. Compounds in the benzenesulfonamide class have shown promise in inhibiting cancer cell proliferation in vitro. For example, certain derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating dose-dependent cytotoxicity.

Case Study: Anticancer Efficacy

A study involving related sulfonamide compounds demonstrated that modifications to the structure can significantly enhance cytotoxic activity. The presence of electron-withdrawing groups on the benzene ring was correlated with increased potency against cancer cells.

The biological activity of this compound may be attributed to:

- Inhibition of Enzymatic Activity : The sulfonamide moiety interacts with enzymes involved in critical biochemical pathways.

- Cellular Uptake : The tetrahydro-pyran component may facilitate cellular uptake and enhance bioavailability.

- Targeting Specific Receptors : Potential interactions with specific cellular receptors involved in proliferation and apoptosis pathways.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds related to benzenesulfonamides. For instance, new thiopyrimidine–benzenesulfonamide derivatives have shown promising antimicrobial activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds demonstrated effective suppression of microbial biofilm formation, suggesting their potential as candidates for developing new antimicrobial agents .

Case Study: Antimicrobial Evaluation

A study evaluated various derivatives for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The results indicated that certain derivatives could effectively combat Gram-negative and Gram-positive bacteria, making them suitable for further optimization in drug development .

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Research has focused on synthesizing novel benzenesulfonamide derivatives with anticancer properties. For example, a series of sulfonamide derivatives were synthesized and evaluated against the NCI-60 cell line panel, revealing significant activity against multiple human tumor cell lines .

Case Study: Antitumor Activity

In vitro tests showed that specific sulfonamide derivatives exhibited low micromolar GI50 levels (1.9–3.0 μM), indicating their effectiveness against various cancer types, including lung, colon, and breast cancers . This highlights the compound's potential as a lead structure for developing new anticancer therapies.

Biochemical Probes

The interaction of 2,4-dichloro-5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide with biological targets positions it as a valuable biochemical probe in research settings. Its ability to modulate enzyme activity suggests applications in understanding enzyme mechanisms and developing inhibitors for therapeutic use.

Synthesis in Organic Chemistry

The compound can participate in various chemical reactions tailored to produce desired products in synthetic organic chemistry. Its synthesis involves straightforward transformations using commercially available reagents, making it accessible for laboratory research and development purposes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 on the benzene ring are susceptible to nucleophilic displacement under basic conditions.

Mechanistic Insight :

-

The methyl group at position 5 directs substitution to the para position via steric and electronic effects .

-

Nickel or palladium catalysts enhance reaction rates in cross-coupling reactions .

Oxidation Reactions

The thioether group (-S-) in the tetrahydropyran-thioethyl side chain undergoes oxidation to sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 25°C, 6 hr | Sulfoxide | 58% | |

| m-CPBA | Dichloromethane, 0°C to RT, 12 hr | Sulfone | 75% |

Key Notes :

-

Sulfoxide formation is reversible under reducing conditions.

-

Sulfone derivatives exhibit enhanced metabolic stability in pharmacological studies.

Reduction Reactions

The sulfonamide group and chlorine substituents can participate in reduction processes.

| Reducing Agent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 24 hr | Dechlorination at position 4 | 82% | |

| LiAlH₄ | Dry THF, 0°C to RT, 4 hr | Sulfonamide reduction | 33% |

Challenges :

-

Complete dechlorination requires prolonged reaction times (>24 hr) .

-

LiAlH₄ may degrade the tetrahydropyran ring under vigorous conditions .

Cross-Coupling Reactions

The chlorine atoms enable palladium-catalyzed cross-coupling for functionalization.

| Reaction Type | Conditions | Coupling Partner | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Phenylboronic acid | 64% | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa, 100°C | Piperazine | 71% |

Applications :

-

Suzuki couplings introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

-

Buchwald-Hartwig aminations enable nitrogen-containing side-chain modifications .

Hydrolysis and Stability

The sulfonamide group and tetrahydropyran ring exhibit pH-dependent stability.

| Condition | Outcome | Half-Life | Source |

|---|---|---|---|

| pH 1.2 (HCl) | Degradation of tetrahydropyran ring | 2.5 hr | |

| pH 7.4 (PBS) | Stable | >48 hr | |

| NaOH (1M), 60°C | Sulfonamide hydrolysis | 88% |

Structural Implications :

-

Acidic conditions destabilize the tetrahydropyran moiety, limiting oral bioavailability.

-

Hydrolysis under basic conditions generates sulfonic acid derivatives .

Thermal and Catalytic Behavior

Thermogravimetric analysis (TGA) reveals decomposition patterns:

-

Onset Temperature : 220°C (weight loss due to sulfonamide degradation).

-

Residue : 12% at 600°C (carbonaceous char).

Q & A

Basic: What are the recommended synthetic routes for 2,4-dichloro-5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the benzenesulfonamide core. Key steps include:

- Sulfonamide Coupling : React 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-((tetrahydro-2H-pyran-4-yl)thio)ethylamine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

- Thioether Formation : Use tetrahydro-2H-pyran-4-thiol (or its chloride derivative) and a bromoethyl intermediate in the presence of a base like K₂CO₃ in DMF at 60–80°C .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .

Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3). Yield optimization may require adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) .

Basic: How to characterize the compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and tetrahydro-2H-pyran signals (δ 3.5–4.0 ppm for oxane protons; δ 1.6–2.1 ppm for methylene groups) .

- ¹³C NMR : Confirm sulfonamide carbonyl (δ ~115–120 ppm) and pyran ring carbons (δ 60–70 ppm for oxygen-bound carbons) .

- Mass Spectrometry (LC-MS) : Use ESI+ mode to detect [M+H]⁺ ions. Expected m/z: ~435–440 (exact mass depends on isotopic Cl distribution) .

- HPLC Purity Analysis : Employ a C18 column with acetonitrile/water (70:30) mobile phase, UV detection at 254 nm. Retention time ~8–10 minutes .

Validation : Cross-check with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced: How to resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Methodological Answer:

Contradictions often arise from assay-specific conditions (e.g., buffer pH, co-factors) or off-target effects. Follow these steps:

Dose-Response Curves : Perform IC₅₀ determinations in both enzyme-based (e.g., fluorescence polarization) and cell-based (e.g., viability assays) systems to compare potency shifts .

Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .

Metabolic Stability Check : Assess compound stability in assay media (e.g., LC-MS quantification over 24 hours) to rule out degradation .

Computational Docking : Compare binding modes in enzyme vs. cellular environments using molecular dynamics simulations (e.g., GROMACS) .

Example : If cellular IC₅₀ is higher than enzyme IC₅₀, poor membrane permeability (logP >5) or efflux pump activity (e.g., P-gp inhibition assays) may explain discrepancies .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to enzymes like PPTase (a bacterial target). Focus on key interactions:

- Sulfonamide oxygen hydrogen bonds with Arg/Lys residues.

- Tetrahydro-2H-pyran’s hydrophobic packing in active-site pockets .

- Quantum Chemical Calculations : Compute electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing reactivity .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the sulfonamide-pyran linkage .

Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values. A correlation coefficient >0.7 validates the model .

Basic: What are the solubility and stability considerations under various experimental conditions?

Methodological Answer:

- Solubility :

- Stability :

Practical Tip : Pre-filter stock solutions (0.22 μm nylon) to prevent particulate interference in assays .

Advanced: How to apply design of experiments (DoE) for optimizing reaction yields and purity?

Methodological Answer:

Use a fractional factorial design to screen variables:

Factors : Temperature (60–100°C), catalyst loading (0.1–1.0 eq), reaction time (4–12 hours).

Response Variables : Yield (HPLC area%), purity (LC-MS).

Analysis : Fit data to a quadratic model (e.g., JMP or Minitab). Identify significant interactions (e.g., temperature × catalyst loading) .

Case Study : A 2³ factorial design reduced experiments from 27 to 15 runs. Optimal conditions: 80°C, 0.5 eq catalyst, 8 hours (yield: 78%, purity: 95%) .

Advanced: What are the potential off-target effects in enzyme inhibition studies, and how to mitigate them?

Methodological Answer:

- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases (e.g., Eurofins PanLabs®) at 10 μM .

- Selectivity Filters : Use structure-activity relationship (SAR) data to modify the tetrahydro-2H-pyran moiety (e.g., replace with piperidine) .

- Counter-Screens : Test in CRISPR-engineered cell lines lacking the target enzyme to isolate off-target effects .

Example : A 10-fold selectivity ratio (target IC₅₀ = 50 nM; off-target IC₅₀ = 500 nM) is acceptable for early-stage probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.